molecular formula C8H15BrO B1334967 1-Bromooctan-2-one CAS No. 26818-08-6

1-Bromooctan-2-one

Cat. No.: B1334967
CAS No.: 26818-08-6
M. Wt: 207.11 g/mol
InChI Key: YVQBIERXAUCGHI-UHFFFAOYSA-N
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Description

1-Bromooctan-2-one is an organic compound with the molecular formula C8H15BrO. It is a brominated ketone, specifically a brominated derivative of octanone. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromooctan-2-one can be synthesized through several methods. One common method involves the bromination of 2-octanone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the reaction of 1-octene with bromine in the presence of a radical initiator, followed by oxidation to form this compound. This method requires careful control of reaction conditions to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromooctan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R). This reaction is typically carried out in the presence of a base or under basic conditions.

    Reduction: The carbonyl group in this compound can be reduced to form 1-bromo-2-octanol. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines are used. The reaction is typically carried out in polar solvents like water or alcohols.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 2-octanone derivatives with different substituents replacing the bromine atom.

    Reduction: 1-Bromo-2-octanol.

    Oxidation: Carboxylic acids or other oxidized derivatives of this compound.

Scientific Research Applications

1-Bromooctan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it useful in studying nucleophilic substitution and reduction reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving brominated ketones.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-bromooctan-2-one involves its reactivity as a brominated ketone. The bromine atom is highly reactive and can participate in nucleophilic substitution reactions. The carbonyl group in the compound can undergo reduction or oxidation, leading to the formation of various derivatives. These reactions are facilitated by the presence of specific reagents and catalysts.

Comparison with Similar Compounds

1-Bromooctan-2-one can be compared with other brominated ketones and octanone derivatives:

    1-Bromo-2-octanol: A reduction product of this compound, it has similar reactivity but different applications.

    2-Bromo-2-octanone: Another brominated octanone, it differs in the position of the bromine atom, leading to different reactivity and applications.

    1-Octanone: The non-brominated parent compound, it lacks the reactivity associated with the bromine atom but is used in similar types of reactions.

The uniqueness of this compound lies in its specific reactivity due to the presence of both a bromine atom and a carbonyl group, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

1-bromooctan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-2-3-4-5-6-8(10)7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBIERXAUCGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181311
Record name 1-Bromooctan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26818-08-6
Record name 1-Bromo-2-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26818-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromooctan-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromooctan-2-one
Source EPA DSSTox
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Record name 1-bromooctan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Bromooctan-2-one affect the formation of endothelial cell-modified low-density lipoprotein (EC-LDL)?

A1: this compound acts as an irreversible inhibitor of phospholipase A2 (PLA2) activity []. The research demonstrates that PLA2 activity is essential for the generation of EC-modified LDL. Specifically, PLA2 hydrolyzes phosphatidylcholine in LDL, contributing to the changes that lead to increased uptake by macrophages and potential implications in atherosclerosis development. By inhibiting PLA2, this compound blocks this hydrolysis, ultimately preventing the formation of EC-LDL and the subsequent increase in macrophage degradation [].

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